3-Iodohexane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

3-iodohexane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13I/c1-3-5-6(7)4-2/h6H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQKICFXKOIDMSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13I | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.07 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31294-91-4 | |

| Record name | 3-Iodohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31294-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-iodohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.942 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Iodohexane physical and chemical properties

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Iodohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, an important intermediate in organic synthesis. The information is presented to support its application in research, particularly in the fields of medicinal chemistry and material science.

Core Physical and Chemical Properties

This compound is a halogenated alkane with the chemical formula C6H13I.[1][2][3][4][5][6][7] Its structure consists of a six-carbon hexane chain with an iodine atom substituted at the third carbon position.

Physical Properties

The physical characteristics of this compound are summarized in the table below, providing key data for handling, storage, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C6H13I | [2][3][4][5][6][7] |

| Molecular Weight | 212.07 g/mol | [2][4][8] |

| Appearance | Colorless to yellowish liquid | [9] |

| Density | 1.420 - 1.444 g/cm³ | [5][7][10] |

| Boiling Point | 171.5 - 174.5 °C at 760 mmHg | [4][5] |

| 81-82 °C at 49 Torr | [7] | |

| Melting Point | -68.15 °C (estimate) | [4][7] |

| Refractive Index | 1.490 - 1.494 | [4][5][10] |

| Flash Point | 55.1 °C | [5] |

| Vapor Pressure | 1.86 mmHg at 25 °C | [5] |

Chemical Properties and Reactivity

This compound's chemical behavior is largely dictated by the presence of the iodine atom, which makes it a versatile reagent in organic synthesis.[1]

| Property | Description | Source |

| Solubility | Poorly soluble in water; soluble in non-polar organic solvents like hexane and toluene. | [1] |

| Reactivity | The carbon-iodine bond is relatively weak, making the iodine atom a good leaving group in nucleophilic substitution reactions. It is also used in cross-coupling reactions. | [1] |

| Stability | Can be light-sensitive. Commercially available samples may contain a stabilizer, such as copper. | [9] |

| LogP (Octanol/Water Partition Coefficient) | 3.00 - 3.9 | [2][7][10] |

Applications in Organic Synthesis

This compound serves as a key building block for introducing a hexan-3-yl group into various molecular scaffolds. Its primary applications are in substitution and cross-coupling reactions, which are fundamental in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.[1] For instance, it can be used to produce α-ethylvaleric acid and 2-hexene.[7]

Experimental Protocols

Detailed experimental protocols for reactions involving this compound are specific to the desired transformation. A general procedure for a nucleophilic substitution reaction is outlined below.

General Protocol for Nucleophilic Substitution:

-

Reaction Setup: A solution of this compound in a suitable anhydrous, non-polar organic solvent (e.g., diethyl ether, tetrahydrofuran) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Nucleophile Addition: The chosen nucleophile is added to the reaction mixture, often dropwise and at a controlled temperature (e.g., 0 °C or room temperature).

-

Reaction Monitoring: The progress of the reaction is monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, the reaction is quenched, typically with an aqueous solution. The organic layer is separated, washed, dried over a drying agent (e.g., anhydrous magnesium sulfate), and filtered.

-

Purification: The crude product is purified, commonly by distillation or column chromatography, to yield the desired substituted product.

Visualizing Chemical Reactivity

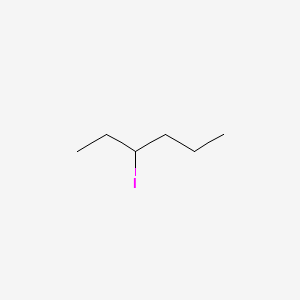

The following diagram illustrates a generalized nucleophilic substitution reaction where this compound is the substrate.

Caption: Generalized Nucleophilic Substitution Reaction of this compound.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. (3S)-3-iodohexane | C6H13I | CID 3084533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Hexane, 3-iodo- [webbook.nist.gov]

- 4. This compound | 31294-91-4 [chemicalbook.com]

- 5. This compound | 31294-91-4 [chemnet.com]

- 6. This compound | Molport-006-126-240 | Novel [molport.com]

- 7. echemi.com [echemi.com]

- 8. This compound | C6H13I | CID 33018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1-Iodohexane - Wikipedia [en.wikipedia.org]

- 10. This compound | CAS#:31294-91-4 | Chemsrc [chemsrc.com]

3-Iodohexane CAS number and molecular weight

An In-depth Technical Guide to 3-Iodohexane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a versatile haloalkane intermediate with significant applications in organic synthesis and medicinal chemistry. It covers its chemical and physical properties, synthesis methodologies, key reactions, and relevance in the development of novel therapeutics.

Core Chemical and Physical Properties

This compound is a secondary iodoalkane characterized by its six-carbon chain with an iodine atom at the third position. Its physical and chemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 31294-91-4 | |

| Molecular Formula | C₆H₁₃I | |

| Molecular Weight | 212.07 g/mol | |

| Appearance | Colorless liquid (typical) | |

| Boiling Point | 81-82 °C @ 49 Torr | [1] |

| Density | ~1.420 g/cm³ | [1] |

| Refractive Index | ~1.490 | [1] |

| Solubility | Soluble in non-polar organic solvents; poorly soluble in water.[2] |

Synthesis of this compound

The synthesis of this compound, including its chiral forms, can be accomplished through several synthetic routes. A common and effective method involves the nucleophilic substitution of a 3-hexanol derivative.

Synthesis of (S)-3-Iodohexane from (R)-3-Hexanol

A well-established method for synthesizing optically active (S)-3-Iodohexane is from the corresponding chiral alcohol, (R)-3-hexanol, via a two-step process that ensures inversion of stereochemistry. This is a classic example of an S(_N)2 reaction pathway.

Experimental Protocol:

Step 1: Conversion of (R)-3-Hexanol to a Sulfonate Ester (e.g., Tosylate)

-

Dissolve (R)-3-hexanol in a suitable aprotic solvent such as pyridine or dichloromethane at 0 °C.

-

Slowly add p-toluenesulfonyl chloride (TsCl) in a 1:1.1 molar ratio of alcohol to TsCl.

-

Allow the reaction to stir at 0 °C and then warm to room temperature until the starting material is consumed (monitored by TLC).

-

Quench the reaction with cold water and extract the product with diethyl ether.

-

Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (R)-3-hexyl tosylate.

Step 2: Nucleophilic Substitution with Iodide

-

Dissolve the crude (R)-3-hexyl tosylate in a polar aprotic solvent like acetone or DMF.

-

Add sodium iodide (NaI) in excess (typically 1.5-3 equivalents).

-

Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Partition the residue between water and diethyl ether.

-

Separate the organic layer, wash with sodium thiosulfate solution (to remove excess iodine) and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the resulting (S)-3-Iodohexane by vacuum distillation.

This procedure leverages the excellent leaving group ability of the tosylate and the nucleophilicity of the iodide ion to facilitate an S(_N)2 reaction, resulting in the desired product with inverted stereochemistry.[3][4][5]

Chemical Reactivity and Applications in Drug Development

The utility of this compound in organic synthesis stems from the reactivity of the carbon-iodine bond. The iodide ion is an excellent leaving group, making this compound a proficient substrate for nucleophilic substitution reactions and a precursor for organometallic reagents.

Nucleophilic Substitution Reactions

This compound readily undergoes S(_N)2 reactions with a variety of nucleophiles. For instance, reaction with sodium cyanide introduces a nitrile group, extending the carbon chain and providing a versatile functional group for further transformations.[6]

General Experimental Protocol for N-Alkylation:

Iodoalkanes are frequently used to alkylate amines, a common reaction in the synthesis of pharmaceutical compounds.[7]

-

To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary or secondary amine (1.0 eq) and a suitable solvent (e.g., acetonitrile, DMF).

-

Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (1.5-2.0 eq).

-

Add this compound (1.1 eq) dropwise to the mixture.

-

Stir the reaction at room temperature or with gentle heating until the starting amine is consumed.

-

Work up the reaction by quenching with water and extracting with an organic solvent.

-

Purify the product via column chromatography or distillation.

The introduction of the hexyl group can modulate physicochemical properties such as lipophilicity, which can in turn influence a drug candidate's membrane permeability and pharmacokinetic profile.[7]

Grignard Reagent Formation

This compound can be used to prepare the corresponding Grignard reagent, 3-hexylmagnesium iodide. This organometallic compound is a powerful nucleophile used to form new carbon-carbon bonds by reacting with electrophiles like aldehydes, ketones, and esters.

Experimental Protocol for Grignard Reagent Formation:

-

Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (N₂ or Ar).

-

Place magnesium turnings in a flask with a crystal of iodine (as an activator).

-

Add anhydrous diethyl ether or THF as the solvent.

-

Slowly add a solution of this compound in the same anhydrous solvent to initiate the reaction. The disappearance of the iodine color and gentle refluxing indicates the formation of the Grignard reagent.

-

The resulting solution of 3-hexylmagnesium iodide can then be used in subsequent reactions.

Conclusion

This compound is a valuable and reactive intermediate for chemical synthesis. Its utility in forming carbon-carbon and carbon-heteroatom bonds makes it a practical building block for constructing more complex molecular architectures. For professionals in drug development, the ability to use this compound to introduce alkyl chains provides a strategic tool for modulating the pharmacological properties of lead compounds to enhance their efficacy and metabolic stability.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-Iodohexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For professionals in research, discovery, and drug development, a thorough understanding of NMR spectral data is critical for compound identification, purity assessment, and structural elucidation. This technical guide provides a comprehensive overview of the ¹H and ¹³C NMR spectral data for 3-iodohexane, a halogenated alkane. Due to the limited availability of experimentally derived public data, this guide utilizes predicted spectral data from established chemical databases, supplemented with generalized experimental protocols applicable to this class of compounds.

Predicted ¹H NMR Spectral Data of this compound

The proton NMR spectrum of this compound is characterized by signals corresponding to the thirteen protons in the molecule. The chemical shifts are influenced by the electronegativity of the iodine atom and the alkyl chain's structure. Protons closer to the iodine atom are expected to be deshielded and resonate at a higher chemical shift (downfield).

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 4.1 - 4.3 | Multiplet | - |

| H-2, H-4 | 1.7 - 1.9 | Multiplet | - |

| H-5 | 1.3 - 1.5 | Multiplet | - |

| H-1, H-6 | 0.9 - 1.0 | Triplet | ~ 7.4 |

Note: The data presented in this table is predicted and may vary from experimentally determined values. The multiplets for H-2, H-3, H-4, and H-5 arise from complex spin-spin coupling.

Predicted ¹³C NMR Spectral Data of this compound

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbon atom directly bonded to the iodine (C-3) is expected to have a significantly different chemical shift compared to the other alkyl carbons due to the heavy atom effect of iodine.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-3 | ~40 |

| C-2 | ~35 |

| C-4 | ~30 |

| C-5 | ~22 |

| C-1 | ~14 |

| C-6 | ~11 |

Note: This data is based on predictions from chemical shift databases. The reference to A. Ejchart, Org. Magn. Resonance 15, 22 (1981) suggests the existence of experimental data, though it was not accessible for this guide.[1]

Experimental Protocols for NMR Spectroscopy of Haloalkanes

The acquisition of high-quality NMR spectra requires careful sample preparation and the selection of appropriate experimental parameters. The following is a generalized protocol for the ¹H and ¹³C NMR analysis of a haloalkane like this compound.

1. Sample Preparation:

-

Solvent Selection: A deuterated solvent is used to avoid overwhelming solvent signals in the ¹H NMR spectrum.[2][3] Deuterated chloroform (CDCl₃) is a common choice for non-polar compounds like this compound due to its excellent dissolving power for many organic compounds and ease of removal.[2][4]

-

Concentration: A sufficient concentration of the analyte is required for good signal-to-noise. For routine ¹H NMR, 5-10 mg of the compound is dissolved in approximately 0.6-0.7 mL of the deuterated solvent. For ¹³C NMR, a more concentrated sample (20-50 mg) is often necessary due to the lower natural abundance of the ¹³C isotope.

-

Internal Standard: Tetramethylsilane (TMS) is commonly added as an internal standard for both ¹H and ¹³C NMR, with its signal set to 0 ppm.[3]

2. NMR Spectrometer Parameters:

-

Spectrometer Frequency: Routine analysis of small molecules is typically performed on spectrometers with operating frequencies ranging from 300 to 600 MHz for ¹H NMR.[5][6][7] Higher field strengths offer better resolution and sensitivity.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is usually sufficient.

-

Number of Scans: For a sufficiently concentrated sample, a single scan may be adequate. For more dilute samples, multiple scans (e.g., 8, 16, or more) are averaged to improve the signal-to-noise ratio.

-

Relaxation Delay: A delay of 1-5 seconds between pulses is typical to allow for nuclear relaxation.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence is standard to simplify the spectrum to single lines for each unique carbon.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans is required, often ranging from several hundred to several thousand.

-

Relaxation Delay: A short relaxation delay (e.g., 2 seconds) is often used in routine acquisitions.

-

Visualization of this compound Structure and NMR Assignments

The following diagrams illustrate the molecular structure of this compound and the logical workflow for its NMR analysis.

Caption: Molecular structure of this compound with carbon atom numbering.

Caption: A logical workflow for the NMR analysis of this compound.

References

- 1. This compound | C6H13I | CID 33018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. NMR Solvents [sigmaaldrich.com]

- 3. 1H proton nmr spectrum of iodoethane C2H5I CH3CH2I low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. youtube.com [youtube.com]

- 5. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NMR Spectroscopy [www2.chemistry.msu.edu]

- 7. quora.com [quora.com]

Unraveling the Fragmentation Jigsaw: An In-depth Technical Guide to the Mass Spectrometry of 3-Iodohexane

For Immediate Release

This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 3-iodohexane. Tailored for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the fragmentation pathways, a quantitative summary of the mass spectrum, and a standardized experimental protocol.

Introduction

This compound (C₆H₁₃I) is a halogenated alkane with a molecular weight of approximately 212.07 g/mol .[1][2][3] Understanding its fragmentation behavior under electron ionization is crucial for its identification and structural elucidation in complex mixtures. Mass spectrometry is a powerful analytical technique that provides detailed information about the molecular weight and structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions and fragment ions.[4] In EI-MS, the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion and subsequent fragmentation into smaller, characteristic ions.

Predicted Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Formula | Notes |

| 212 | [C₆H₁₃I]⁺ | C₆H₁₃I | Molecular Ion (M⁺) |

| 127 | [I]⁺ | I | Iodine Cation |

| 85 | [C₆H₁₃]⁺ | C₆H₁₃ | Hexyl Cation (Loss of I) |

| 57 | [C₄H₉]⁺ | C₄H₉ | Butyl Cation |

| 43 | [C₃H₇]⁺ | C₃H₇ | Propyl Cation |

| 29 | [C₂H₅]⁺ | C₂H₅ | Ethyl Cation |

Fragmentation Pathway

The fragmentation of the this compound molecular ion is primarily driven by the cleavage of the carbon-iodine bond, which is the weakest bond in the molecule, and by cleavages of the carbon-carbon bonds. The major fragmentation pathways are illustrated in the diagram below.

References

Solubility Profile of 3-Iodohexane in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-iodohexane in a range of common organic solvents. Understanding the solubility of this haloalkane is critical for its application in organic synthesis, reaction chemistry, and various drug development processes. This document outlines its qualitative solubility, details a general experimental protocol for solubility determination, and provides a logical workflow for assessing its behavior in different solvent systems.

Core Principles of this compound Solubility

This compound (C₆H₁₃I) is a six-carbon alkyl halide. Its solubility is primarily governed by the "like dissolves like" principle, which dictates that substances with similar intermolecular forces tend to be miscible. The this compound molecule possesses a non-polar alkyl chain and a weakly polar carbon-iodine bond. Consequently, it exhibits favorable solubility in non-polar and weakly polar organic solvents where London dispersion forces are the predominant intermolecular interactions.[1][2] Conversely, its solubility is limited in highly polar solvents.[3] It is poorly soluble in water due to its inability to form strong hydrogen bonds.[2][3][4]

Qualitative Solubility Data

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Polarity | Expected Solubility | Predominant Intermolecular Forces |

| Hexane | Non-polar | High | London Dispersion Forces |

| Toluene | Non-polar | High | London Dispersion Forces, π-stacking |

| Diethyl Ether | Weakly Polar | High | London Dispersion Forces, Dipole-Dipole |

| Chloroform | Weakly Polar | Soluble | London Dispersion Forces, Dipole-Dipole |

| Dichloromethane | Polar Aprotic | Soluble | London Dispersion Forces, Dipole-Dipole |

| Acetone | Polar Aprotic | Moderately Soluble | London Dispersion Forces, Dipole-Dipole |

| Ethanol | Polar Protic | Sparingly Soluble | London Dispersion Forces, Dipole-Dipole, Hydrogen Bonding (solvent) |

| Methanol | Polar Protic | Sparingly Soluble | London Dispersion Forces, Dipole-Dipole, Hydrogen Bonding (solvent) |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the qualitative and semi-quantitative solubility of this compound in a target organic solvent. This method can be adapted for various laboratory settings.

Materials:

-

This compound

-

Selected organic solvents (e.g., hexane, toluene, diethyl ether, chloroform, dichloromethane, acetone, ethanol, methanol)

-

Small test tubes or vials

-

Graduated pipettes or micropipettes

-

Vortex mixer

-

Constant temperature bath (optional, for temperature-dependent studies)

Procedure:

-

Preparation: Ensure all glassware is clean and dry to prevent contamination. Perform all steps in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE).

-

Initial Solvent Addition: In a small test tube, add a measured volume (e.g., 1 mL) of the chosen organic solvent.

-

Incremental Solute Addition: To the solvent, add a small, known amount of this compound (e.g., 25 mg or 0.05 mL).[5]

-

Mixing: Cap the test tube and vortex the mixture vigorously for 30-60 seconds to facilitate dissolution.[5]

-

Observation: Visually inspect the solution for any undissolved solute. If the this compound has completely dissolved, proceed to the next step. If not, the compound is considered insoluble or sparingly soluble at this concentration.

-

Iterative Addition: Continue adding small, known increments of this compound to the solution, vortexing thoroughly after each addition.

-

Saturation Point: The point at which a solid or liquid phase of this compound persists after vigorous mixing is the saturation point.

-

Classification: Based on the amount of this compound dissolved in the volume of solvent, the solubility can be qualitatively classified as:

-

Highly Soluble: A large amount of solute dissolves.

-

Soluble: A moderate amount of solute dissolves.

-

Sparingly Soluble: Only a small amount of solute dissolves.

-

Insoluble: No significant amount of solute dissolves.[5]

-

-

Temperature Control (Optional): For more precise measurements, the entire procedure can be carried out in a constant temperature bath to determine solubility at a specific temperature.

Logical Workflow for Solubility Assessment

The following diagram illustrates the logical workflow for assessing the solubility of this compound.

Caption: Logical workflow for determining the solubility of this compound.

References

Theoretical Calculation of the C–I Bond Dissociation Energy in 3-Iodohexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical methods for calculating the carbon-iodine (C–I) bond dissociation energy (BDE) of 3-iodohexane. A precise understanding of BDE is crucial for predicting chemical reactivity, stability, and reaction mechanisms, which are fundamental aspects of drug design and development. This document outlines the requisite computational protocols, discusses the selection of appropriate theoretical models, and presents the necessary steps to achieve accurate and reliable BDE values. Particular emphasis is placed on the importance of spin-orbit coupling corrections for iodine-containing compounds. While experimental data for this compound is scarce, this guide establishes a robust computational framework applicable to this and other iodoalkanes.

Introduction to Bond Dissociation Energy

The bond dissociation energy is a fundamental concept in chemistry that quantifies the strength of a chemical bond.[1] It is defined as the standard enthalpy change when a bond is cleaved homolytically, resulting in two radical fragments.[1] For this compound, the C–I BDE corresponds to the enthalpy change of the following reaction:

CH₃CH₂CH(I)CH₂CH₂CH₃ → CH₃CH₂ĊHCH₂CH₂CH₃ + I•

A thorough understanding of the C–I BDE is critical for predicting the thermal and photochemical stability of iodinated organic molecules. In the context of drug development, many pharmacologically active compounds contain halogens, and their metabolic pathways can involve the cleavage of carbon-halogen bonds. Therefore, accurate BDE values are invaluable for predicting potential metabolic liabilities and understanding mechanisms of drug action or toxicity.

Theoretical Framework for BDE Calculation

The theoretical calculation of BDE relies on the principles of quantum chemistry to determine the energies of the parent molecule and its resulting radicals. The BDE at 0 K is calculated as the difference between the sum of the energies of the products (the 3-hexyl radical and an iodine atom) and the energy of the reactant (this compound):

BDE₀ₖ = [E(CH₃CH₂ĊHCH₂CH₂CH₃) + E(I•)] - E(CH₃CH₂CH(I)CH₂CH₂CH₃)

To obtain the BDE at 298 K (DH₂₉₈), thermal corrections to the electronic energies are necessary. These are obtained from frequency calculations and include the zero-point vibrational energy (ZPVE) and the thermal enthalpy contributions.

The Importance of Spin-Orbit Coupling

For heavy elements like iodine, relativistic effects, particularly spin-orbit coupling (SOC), become significant.[2] The iodine atom has a ²P ground state, which splits into ²P₃/₂ and ²P₁/₂ states due to SOC. Standard quantum chemical calculations often do not account for this, leading to inaccuracies. The experimental spin-orbit coupling correction for an iodine atom is approximately -7.2 kJ/mol.[3] This correction must be applied to the energy of the iodine atom to obtain an accurate BDE.[2][3]

Detailed Computational Protocol

The following steps outline a robust protocol for the theoretical calculation of the C–I bond dissociation energy of this compound.

-

Geometry Optimization: The first step is to obtain the minimum energy structures of the this compound molecule, the 3-hexyl radical, and the iodine atom. This is typically performed using Density Functional Theory (DFT) or other ab initio methods.

-

Frequency Calculations: Following successful geometry optimization, frequency calculations are performed at the same level of theory. These calculations serve two purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to compute the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy.

-

Single-Point Energy Calculations: To improve the accuracy of the electronic energies, single-point energy calculations are often performed using a higher level of theory or a larger basis set on the optimized geometries.

-

BDE Calculation: The BDE is then calculated using the energies obtained from the steps above, including thermal corrections and the spin-orbit coupling correction for the iodine atom.

The entire computational workflow can be visualized as follows:

Selection of Computational Methods

The accuracy of the calculated BDE is highly dependent on the chosen theoretical method and basis set. For halogenated compounds, certain methods have demonstrated better performance.

Density Functional Theory (DFT)

DFT methods offer a good balance between computational cost and accuracy. Several functionals have been assessed for their performance in calculating BDEs of halogenated molecules.

-

PBEPBE: This is a non-empirical generalized gradient approximation (GGA) functional.[4] While widely applicable, it may not always provide the highest accuracy for BDEs.

-

B3LYP: A popular hybrid functional that often provides improved accuracy over GGA functionals for thermochemical properties.[5]

-

B3P86: This hybrid functional has been shown to be particularly reliable for calculating the BDEs of halogenated molecules, often outperforming B3LYP.[3]

Composite Methods

Composite methods, such as the Gaussian-n (Gn) theories, aim to achieve high accuracy by combining calculations at different levels of theory with empirical corrections.

-

G3B3 (Gaussian-3 using B3LYP geometries): This method is a variation of the G3 theory that uses B3LYP for geometry optimizations and zero-point energy calculations.[6] It has been shown to predict BDEs with an accuracy of about 8.4 kJ/mol.[6]

Basis Sets

The choice of basis set is also crucial. For calculations involving heavy elements like iodine, it is important to use basis sets that include polarization and diffuse functions. For iodine, effective core potentials (ECPs) are often used to account for relativistic effects in the core electrons. Pople-style basis sets like 6-311++G(d,p) or correlation-consistent basis sets (e.g., aug-cc-pVTZ) are commonly employed.

The logical relationship for selecting a computational method can be represented as follows:

Data Presentation and Expected Accuracy

| Method | Typical Mean Absolute Deviation (kJ/mol) for C-X BDEs | Reference |

| B3LYP | 16.7 - 20.9 (underestimation) | [6] |

| B3P86 | ~6 | [3] |

| G3B3 | ~8.4 | [6] |

| Experimental C-I BDEs for similar molecules | ||

| CH₃-I | ~234 | [3] |

| C₂H₅-I | ~222 |

Note: The accuracy of DFT methods can be sensitive to the specific system under study.

Conclusion

The theoretical calculation of the C–I bond dissociation energy in this compound is a tractable problem using modern computational chemistry methods. A successful protocol involves careful geometry optimization and frequency calculations, followed by higher-level single-point energy calculations. For accurate results, it is imperative to select an appropriate level of theory, with methods like B3P86 and G3B3 being strong candidates, and to apply the necessary spin-orbit coupling correction for the iodine atom. The framework presented in this guide provides a solid foundation for researchers to obtain reliable BDE values for this compound and other iodinated compounds, thereby aiding in the prediction of their chemical behavior and metabolic fate.

References

- 1. Bond dissociation energy - Wikipedia [en.wikipedia.org]

- 2. Probing the Potential Energy Profile of the I + (H2O)3 → HI + (H2O)2OH Forward and Reverse Reactions: High Level CCSD(T) Studies with Spin-Orbit Coupling Included - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. computational chemistry - What's the difference between PBE and B3LYP methods? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stereospecific Synthesis of (S)-3-Iodohexane from (R)-3-hexanol

Abstract: This technical guide provides a comprehensive overview and detailed experimental protocol for the stereospecific synthesis of (S)-3-iodohexane from (R)-3-hexanol. The synthesis proceeds via a two-step sequence involving the conversion of the chiral secondary alcohol into a tosylate, followed by a nucleophilic substitution with sodium iodide. This method ensures a complete inversion of stereochemistry at the chiral center, yielding the desired (S)-enantiomer with high purity and yield. This guide includes detailed reaction mechanisms, experimental procedures, purification techniques, and characterization data, intended for use by professionals in organic synthesis and drug development.

Introduction

Chiral alkyl iodides are valuable intermediates in organic synthesis, particularly in the pharmaceutical industry, where stereochemistry plays a crucial role in biological activity. The development of reliable methods for the stereospecific synthesis of these compounds is of significant interest. This guide details a robust and well-established method for the synthesis of (S)-3-iodohexane from the readily available (R)-3-hexanol.

The described synthetic strategy involves two key transformations:

-

Tosylation of (R)-3-hexanol: The hydroxyl group of the alcohol is converted into a p-toluenesulfonate (tosylate) group. This reaction proceeds with the retention of the original stereoconfiguration.

-

Nucleophilic Substitution (S(_N)2): The resulting (R)-3-hexyl tosylate undergoes a bimolecular nucleophilic substitution (S(_N)2) reaction with sodium iodide. This step proceeds with a complete inversion of stereochemistry, yielding the final product, (S)-3-iodohexane.

Reaction Mechanism and Stereochemistry

The overall transformation from (R)-3-hexanol to (S)-3-iodohexane is designed to control the stereochemical outcome. The mechanism for each step is detailed below.

Step 1: Tosylation with Retention of Configuration The reaction of (R)-3-hexanol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine or triethylamine, converts the alcohol into a tosylate.[1] In this step, the C-O bond of the alcohol is not broken; therefore, the configuration at the chiral center is retained. The product of this step is (R)-3-hexyl tosylate.

Step 2: S(_N)2 Reaction with Inversion of Configuration The tosylate group is an excellent leaving group. When (R)-3-hexyl tosylate is treated with a source of iodide ions, such as sodium iodide in acetone, a classic S(_N)2 reaction occurs.[2] The iodide nucleophile attacks the carbon atom bearing the tosylate group from the side opposite to the leaving group (backside attack).[2] This concerted mechanism results in the inversion of the stereochemical configuration at the chiral center, a phenomenon known as Walden inversion.[2] Thus, (R)-3-hexyl tosylate is converted to (S)-3-iodohexane.

Experimental Protocols

Materials and Methods All reagents should be of analytical grade and used as received unless otherwise noted. Solvents for reactions should be anhydrous. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using flame-dried glassware.[3]

Step 1: Synthesis of (R)-3-hexyl p-toluenesulfonate

-

Procedure:

-

To a solution of (R)-3-hexanol (1.0 eq.) in anhydrous dichloromethane (DCM, 10 volumes) in a round-bottomed flask, add triethylamine (1.5 eq.).[4]

-

Cool the mixture to 0 °C in an ice bath.

-

Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.[4]

-

Stir the reaction mixture at 0 °C for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water. Separate the organic layer.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers and wash successively with water and brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (R)-3-hexyl tosylate, which can be used in the next step without further purification.

-

Step 2: Synthesis of (S)-3-Iodohexane

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve the crude (R)-3-hexyl tosylate (1.0 eq.) and sodium iodide (1.5 eq.) in anhydrous acetone.[5]

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the precipitated sodium tosylate.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the residue in diethyl ether and wash with water, followed by a wash with aqueous sodium thiosulfate solution to remove any residual iodine, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (S)-3-iodohexane.

-

Purification and Characterization

Purification The crude (S)-3-iodohexane can be purified by flash column chromatography on silica gel.[7]

-

Column: Silica gel (230-400 mesh)

-

Eluent: A gradient of ethyl acetate in hexanes (e.g., 0% to 5% ethyl acetate in hexanes) is typically effective.

-

Procedure: The crude product is loaded onto the column and eluted with the chosen solvent system. Fractions are collected and analyzed by TLC. Fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield pure (S)-3-iodohexane as a colorless to pale yellow oil.

Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The structure of the final product can be confirmed by ¹H and ¹³C NMR spectroscopy.[8][9]

-

Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): The enantiomeric excess (e.e.) of the (S)-3-iodohexane is determined by analysis on a chiral stationary phase.[10][11][12]

Quantitative Data Summary

The following tables summarize the typical reaction conditions and expected results for the synthesis of (S)-3-iodohexane.

Table 1: Reaction Conditions and Expected Results

| Step | Reaction | Reactants (molar eq.) | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) | Expected e.e. (%) |

| 1 | Tosylation | (R)-3-hexanol (1.0), TsCl (1.2), Et₃N (1.5) | DCM | 0 | 4 | 90-95 | N/A |

| 2 | S(_N)2 Iodination | (R)-3-hexyl tosylate (1.0), NaI (1.5) | Acetone | Reflux (56) | 12-18 | 85-90 | >98 |

Table 2: Expected NMR Characterization Data for (S)-3-Iodohexane

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 4.05 - 3.95 | m | - | -CHI- |

| ¹H | 1.90 - 1.70 | m | - | -CH₂- (next to CHI) |

| ¹H | 1.50 - 1.20 | m | - | -CH₂- (other) |

| ¹H | 0.95 - 0.85 | t | ~7 | -CH₃ |

| ¹³C | ~45 | - | - | -CHI- |

| ¹³C | ~35 | - | - | -CH₂- |

| ¹³C | ~20 | - | - | -CH₂- |

| ¹³C | ~14 | - | - | -CH₃ |

Note: NMR chemical shifts are approximate and can vary depending on the solvent and instrument.[13]

Conclusion

The two-step synthesis of (S)-3-iodohexane from (R)-3-hexanol via a tosylate intermediate is a highly efficient and stereospecific method. The process, which involves a retention of configuration during tosylation followed by a complete inversion during the S(_N)2 reaction with iodide, provides the desired product in high yield and excellent enantiomeric excess. The detailed protocols and characterization data provided in this guide serve as a valuable resource for researchers and professionals in the field of organic and medicinal chemistry.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. rsc.org [rsc.org]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. Reddit - The heart of the internet [reddit.com]

- 6. organic chemistry - Why does using NaI as a nucleophile and acetone as solvent lead to an SN2 reaction mechanism instead of SN1? Is I- not considered a weak nucleophile? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 7. Purification [chem.rochester.edu]

- 8. rsc.org [rsc.org]

- 9. 13C nmr spectrum of iodoethane C2H5I CH3CH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl iodide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 11. phx.phenomenex.com [phx.phenomenex.com]

- 12. gcms.cz [gcms.cz]

- 13. chem.libretexts.org [chem.libretexts.org]

A Guide to Historical Methods for the Synthesis of Secondary Iodoalkanes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core historical methods developed for the synthesis of secondary iodoalkanes. These foundational techniques, primarily established in the late 19th and early 20th centuries, remain fundamental to the principles of organic synthesis. This document details the key reaction pathways, provides experimental protocols for seminal syntheses, and presents quantitative data to allow for a comparative understanding of these methods.

Introduction

Secondary iodoalkanes are valuable intermediates in organic synthesis, prized for the high reactivity of the carbon-iodine bond, which makes them excellent substrates for nucleophilic substitution and the formation of organometallic reagents. The methods developed for their synthesis were pivotal in the advancement of synthetic organic chemistry. This guide focuses on three primary historical strategies: the conversion of secondary alcohols, the hydroiodination of alkenes, and the halide exchange of other secondary alkyl halides.

Synthesis from Secondary Alcohols

The most common historical route to secondary iodoalkanes involves the substitution of the hydroxyl group of a secondary alcohol. This was typically achieved using a source of hydrogen iodide (HI), often generated in situ to avoid the instability of concentrated aqueous HI.

Reaction with Hydrogen Iodide (from NaI/KI and Acid)

A prevalent method involved the reaction of a secondary alcohol with hydrogen iodide produced by the addition of a strong, non-oxidizing acid to an alkali metal iodide. Phosphoric(V) acid (H₃PO₄) was preferred over sulfuric acid, as the latter can oxidize the iodide ion to iodine, reducing the yield of the desired alkyl iodide.[1][2] The reaction proceeds via an Sₙ2 mechanism for secondary alcohols, resulting in an inversion of stereochemistry.[3]

Experimental Protocol: Synthesis of a Secondary Iodoalkane (General Procedure)

-

To a dry round-bottom flask, add the secondary alcohol.

-

In a separate vessel, prepare a mixture of 95% phosphoric acid and potassium iodide. This should be done cautiously due to the exothermic nature of the reaction and the evolution of HI gas.

-

Cool the flask containing the alcohol in an ice bath and slowly add the phosphoric acid-potassium iodide mixture with constant stirring.

-

After the addition is complete, attach a reflux condenser and heat the mixture. The reaction time and temperature will vary depending on the specific alcohol.

-

Upon completion, the secondary iodoalkane can be isolated by distillation from the reaction mixture.

-

The crude product is then washed sequentially with water, a dilute sodium thiosulfate or sodium bisulfite solution (to remove any traces of iodine), and finally with a saturated sodium chloride solution.

-

The organic layer is dried over an anhydrous drying agent (e.g., anhydrous calcium chloride or magnesium sulfate) and purified by fractional distillation.

Reaction with Phosphorus and Iodine

An alternative and widely used historical method involves the in situ formation of phosphorus(III) iodide (PI₃) from red or yellow phosphorus and elemental iodine, which then reacts with the alcohol.[4] This method is effective for a range of alcohols and avoids the use of strong acids.

Experimental Protocol: Synthesis of 2-Iodopropane

-

In a 250 mL distillation flask connected to a condenser and receiver, place 70 g of iodine, 45 g of glycerol, and 30 g of water.

-

Carefully and gradually add 10 g of yellow phosphorus in small pieces. The reaction can be vigorous; allow the reaction to subside after each addition. If the reaction does not start, gentle warming may be required.

-

Once all the phosphorus has been added, heat the flask until no more oily liquid distills over.

-

The collected distillate is then washed sequentially with 10% sodium hydroxide solution, sodium thiosulfate solution, another portion of 10% sodium hydroxide solution, and finally with water.

-

Dry the crude 2-iodopropane over anhydrous calcium chloride for 24 hours.

-

Purify the final product by fractional distillation, collecting the fraction that boils at 88-90 °C.

Synthesis via Halide Exchange: The Finkelstein Reaction

Named after the German chemist Hans Finkelstein, this reaction, first reported in 1910, is a classic Sₙ2 process that converts an alkyl chloride or bromide into the corresponding alkyl iodide.[3][5] The reaction is driven to completion by taking advantage of the differential solubility of the halide salts. Sodium iodide is soluble in acetone, while the resulting sodium chloride or bromide is not, causing it to precipitate and shift the equilibrium toward the iodoalkane product according to Le Châtelier's principle.[3][6] While highly effective for primary halides, this reaction is also applicable to secondary halides, although reaction rates are generally slower.[3]

Experimental Protocol: Synthesis of a Secondary Iodoalkane from a Secondary Bromoalkane (General Procedure)

-

In a round-bottom flask equipped with a reflux condenser, dissolve sodium iodide in anhydrous acetone. A molar excess of sodium iodide is typically used.

-

Add the secondary alkyl bromide to the solution.

-

Heat the mixture to reflux with stirring. Reaction times can vary from several hours to overnight, depending on the reactivity of the substrate.

-

As the reaction proceeds, a precipitate of sodium bromide will form.

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the precipitated sodium bromide.

-

Most of the acetone is removed from the filtrate by distillation.

-

The remaining residue is partitioned between water and a suitable organic solvent (e.g., diethyl ether).

-

The organic layer is separated, washed with a dilute sodium thiosulfate solution to remove any traces of iodine, and then with a saturated sodium chloride solution.

-

The organic solution is dried over an anhydrous drying agent and the solvent is removed by evaporation.

-

The final secondary iodoalkane is purified by distillation.

Synthesis from Alkenes: Hydroiodination

The addition of hydrogen iodide (HI) across the double bond of an alkene is a direct method for the synthesis of iodoalkanes. In accordance with Markovnikov's rule, the addition of HI to an unsymmetrical alkene results in the iodine atom bonding to the more substituted carbon, thus producing a secondary iodoalkane from a terminal alkene.[7][8]

Experimental Protocol: Synthesis of 2-Iodopropane from Propene (Conceptual Procedure)

Historically, this reaction would be carried out by bubbling propene gas through a solution of hydrogen iodide, or a solution where HI is generated in situ.

-

Propene gas is passed through a suitable solvent (e.g., a non-reactive organic solvent) containing concentrated hydriodic acid.

-

The reaction vessel is typically cooled to control the exothermic reaction and to prevent the loss of the volatile alkene.

-

After the reaction is complete, the mixture is washed with water, a basic solution (e.g., sodium bicarbonate) to neutralize any remaining acid, and a sodium thiosulfate solution to remove excess iodine.

-

The organic layer is then dried and the 2-iodopropane is purified by distillation.

Quantitative Data Summary

The following table summarizes representative yields for the historical synthesis of secondary iodoalkanes. It is important to note that yields reported in early literature can be variable based on the purity of reagents and the techniques available at the time.

| Starting Material | Product | Method | Reagents | Reported Yield (%) | Reference |

| Isopropyl Alcohol | 2-Iodopropane | From Alcohol | Yellow P, I₂, Glycerol, H₂O | 80 | |

| Dibutyl Ether | 1-Iodobutane | From Ether/Alcohol | KI, 95% H₃PO₄ | 81 | [9] |

*Note: While this example is for a primary iodoalkane from an ether, the study indicates the method's applicability to alcohols for preparing iodides, with similar high efficiency.

Diagrams of Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the logical relationships and workflows of the described synthetic methods.

Caption: Overview of historical synthetic pathways to secondary iodoalkanes.

Caption: Experimental workflow for the Finkelstein reaction.

References

- 1. Alkyl iodide synthesis by iodination or substitution [organic-chemistry.org]

- 2. Rhodium‐Catalyzed Anti‐Markovnikov Transfer Hydroiodination of Terminal Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. historyofscience.com [historyofscience.com]

- 6. brainly.in [brainly.in]

- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 8. echemi.com [echemi.com]

- 9. chemistry.mdma.ch [chemistry.mdma.ch]

Methodological & Application

Application Notes and Protocols: Formation of 3-Hexylmagnesium Iodide

Abstract

This document provides a comprehensive guide for the synthesis of the Grignard reagent 3-hexylmagnesium iodide from 3-iodohexane and magnesium metal. Grignard reagents are powerful organometallic compounds essential for forming new carbon-carbon bonds in organic synthesis.[1][2] The protocol details the necessary materials, step-by-step procedures for preparation and titration, and critical parameters influencing the reaction's success. Emphasis is placed on maintaining anhydrous conditions, proper initiation techniques, and safety considerations. This guide is intended for researchers and professionals in chemical synthesis and drug development.

Principle and Mechanism

The formation of a Grignard reagent involves the oxidative insertion of magnesium metal into a carbon-halogen bond.[3] In the case of this compound, the magnesium atom inserts into the carbon-iodine bond. This process reverses the polarity of the carbon atom from electrophilic in the alkyl halide to strongly nucleophilic and basic in the organomagnesium compound, a concept known as "umpolung".[3] The reaction is typically conducted in an aprotic, anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), which is crucial for stabilizing the Grignard reagent by forming a coordination complex.[3][4][5] The presence of water or other protic compounds will rapidly destroy the reagent.[4][5][6]

The reaction is understood to proceed through a radical mechanism on the surface of the magnesium metal.[7]

Caption: Reaction pathway for Grignard reagent formation.

Experimental Protocols

Extreme care must be taken to ensure all glassware and reagents are scrupulously dry, as Grignard reagents react readily with water.[8][9]

2.1. Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| This compound | ≥98% | Standard Vendor | |

| Magnesium Turnings | 99.8%, anhydrous | Standard Vendor | Should be fresh and have a metallic luster. |

| Diethyl Ether (Et₂O) or THF | Anhydrous, ≥99.8% | Standard Vendor | Must be freshly distilled or from a sealed bottle.[4][5][6] |

| Iodine | Crystal, Reagent | Standard Vendor | Used as an activator.[10][11] |

| Equipment | |||

| Three-neck round-bottom flask | - | - | All glassware must be oven or flame-dried before use.[9][10] |

| Reflux Condenser | - | - | Topped with a drying tube (CaCl₂ or CaSO₄). |

| Pressure-equalizing dropping funnel | - | - | For controlled addition of the alkyl halide. |

| Magnetic stirrer and stir bar | - | - | |

| Inert Gas Supply (N₂ or Ar) | High Purity | - | To maintain an inert atmosphere. |

2.2. Protocol 1: Synthesis of 3-Hexylmagnesium Iodide

This protocol describes the synthesis on a 50 mmol scale.

-

Apparatus Setup: Assemble the flame-dried three-neck flask with the reflux condenser (topped with a drying tube), dropping funnel, and a nitrogen/argon inlet. Allow the apparatus to cool to room temperature under a positive flow of inert gas.

-

Magnesium Activation: Place magnesium turnings (1.5 g, 61.5 mmol, 1.2 eq) into the flask. Add one or two small crystals of iodine.[10][12] The iodine helps to etch the passivating magnesium oxide layer on the metal surface.[11][13]

-

Solvent Addition: Add approximately 15 mL of anhydrous diethyl ether to the flask, enough to cover the magnesium.

-

Initiation: Prepare a solution of this compound (10.6 g, 50 mmol) in 35 mL of anhydrous diethyl ether in the dropping funnel. Add a small portion (~5 mL) of this solution to the magnesium suspension. The reaction should initiate, indicated by the disappearance of the brown iodine color, gentle bubbling on the magnesium surface, and the solution turning cloudy and gray.[9][12]

-

Reagent Addition: Once the reaction is self-sustaining, add the remaining this compound solution dropwise from the funnel at a rate that maintains a gentle reflux.[14] The reaction is exothermic. If reflux becomes too vigorous, slow the addition rate and/or cool the flask with a water bath.

-

Reaction Completion: After the addition is complete, continue to stir the mixture. If reflux has ceased, gently heat the mixture using a warm water bath for an additional 30-60 minutes to ensure the reaction goes to completion. The final solution should appear as a cloudy, grayish-brown mixture.

-

Use and Storage: Cool the Grignard reagent to room temperature. The solution should be used immediately for subsequent reactions. Its concentration can be determined by titration (see Protocol 2.3).

2.3. Protocol 2: Titration and Concentration Determination

It is crucial to determine the exact molarity of the prepared Grignard solution before use in stoichiometric reactions.

-

Preparation: Under an inert atmosphere, accurately transfer 1.0 mL of the Grignard solution to a dry 125 mL Erlenmeyer flask. Add ~10 mL of anhydrous THF and a few drops of a suitable indicator (e.g., 1,10-phenanthroline).

-

Titration: Titrate the solution with a standardized solution of sec-butanol in xylene (~1.0 M) until the indicator endpoint is reached (a color change from orange to colorless).

-

Calculation: Calculate the molarity (M) of the Grignard reagent using the formula: M_Grignard = (M_titrant × V_titrant) / V_Grignard

Workflow and Data

The overall experimental process follows a logical sequence of preparation, reaction, and analysis.

Caption: Experimental workflow for Grignard reagent synthesis.

3.1. Reaction Parameters

The following table summarizes typical conditions and expected outcomes for the synthesis of 3-hexylmagnesium iodide.

| Parameter | Value / Condition | Notes |

| Stoichiometry | 1.0 eq. This compound / 1.2-1.5 eq. Mg | A slight excess of magnesium is used to ensure complete consumption of the alkyl halide.[15] |

| Solvent | Anhydrous Diethyl Ether or THF | THF is a more effective coordinating solvent and may be required for less reactive halides.[3] |

| Concentration | ~0.5 - 1.5 M | Higher concentrations can increase side reactions. |

| Temperature | Gentle Reflux (~35 °C for Et₂O, ~66 °C for THF) | The reaction is exothermic; external heating is only applied after the initial reaction subsides. |

| Reaction Time | 1 - 3 hours | Includes addition time and final stirring. |

| Expected Yield | 50 - 90% | Yields are highly dependent on reagent quality and anhydrous technique.[15] |

Potential Side Reactions

The primary side reaction is Wurtz-type coupling, where the Grignard reagent reacts with unreacted alkyl halide to form a dimer (in this case, isomers of dodecane).[8] This is more prevalent at higher temperatures and concentrations.

-

R-MgX + R-X → R-R + MgX₂

Additionally, if the Grignard reagent is sterically hindered, it may act as a base rather than a nucleophile in subsequent reactions, leading to deprotonation of acidic substrates.[1]

Safety Precautions

-

Flammability: Diethyl ether and THF are extremely flammable. All operations must be conducted in a certified fume hood, away from ignition sources.

-

Reactivity: Grignard reagents are highly reactive with water, protic solvents, oxygen, and carbon dioxide. Maintain an inert atmosphere at all times.

-

Health Hazards: this compound is a hazardous chemical. Avoid inhalation, ingestion, and skin contact. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

-

Peroxides: Ethers like diethyl ether and THF can form explosive peroxides upon exposure to air and light.[4] Use freshly opened or tested solvents.

References

- 1. Grignard Reaction [organic-chemistry.org]

- 2. byjus.com [byjus.com]

- 3. adichemistry.com [adichemistry.com]

- 4. quora.com [quora.com]

- 5. quora.com [quora.com]

- 6. community.wvu.edu [community.wvu.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. Video: Grignard Reagent Preparation and Grignard Reaction [jove.com]

- 11. organic chemistry - Activation of Grignard reagent - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 12. researchgate.net [researchgate.net]

- 13. Grignard reagent - Wikipedia [en.wikipedia.org]

- 14. youtube.com [youtube.com]

- 15. Reddit - The heart of the internet [reddit.com]

Application Note and Protocol: Synthesis of 3-Azidohexane via Nucleophilic Substitution

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-azidohexane from 3-iodohexane using sodium azide. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, a robust and widely utilized transformation in organic synthesis for the introduction of the versatile azide moiety.[1][2] Organic azides are valuable intermediates in drug development and chemical biology, serving as precursors for amines or participating in highly reliable "click" chemistry reactions, such as the Huisgen 1,3-dipolar cycloaddition.[3][4] This application note includes a step-by-step experimental procedure, tables of physicochemical and reaction data, critical safety precautions, and graphical representations of the experimental workflow and reaction mechanism.

Introduction

The conversion of alkyl halides to organic azides is a cornerstone of synthetic chemistry. The azide functional group is an energetic and versatile moiety that can be readily transformed into other functional groups, most notably primary amines upon reduction.[2][5] Furthermore, its application in bioorthogonal chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has made it an indispensable tool for drug discovery, proteomics, and materials science.[4]

The reaction of this compound, a secondary alkyl halide, with sodium azide (NaN3) is an effective method for producing 3-azidohexane.[1] The azide anion (N3-) is an excellent nucleophile, and its reaction with secondary halides proceeds efficiently, typically through an SN2 pathway.[4][6] This mechanism involves a backside attack on the carbon atom bearing the leaving group, resulting in an inversion of stereochemistry if the carbon is a chiral center. The choice of a polar aprotic solvent is crucial to solvate the sodium cation while leaving the azide anion highly reactive.[4]

This protocol details a representative procedure for this synthesis, providing a reliable foundation for researchers requiring 3-azidohexane as a synthetic intermediate.

Physicochemical and Spectroscopic Data

Quantitative data for the reactant and the expected product are summarized below for reference.

Table 1: Physicochemical Properties of Reactant and Product

| Property | This compound (Reactant) | 3-Azidohexane (Product) |

| Molecular Formula | C₆H₁₃I | C₆H₁₃N₃ |

| Molecular Weight | 212.07 g/mol [7] | 127.19 g/mol [3][8] |

| Appearance | Colorless to light yellow liquid | Colorless liquid (Expected) |

| Boiling Point | 81-82 °C @ 49 Torr[9] | Not available (Expected to be lower than this compound) |

| Density | ~1.42 g/mL[9] | Not available (Expected to be < 1.0 g/mL) |

| CAS Number | 31294-91-4[7] | Not available |

Note: Some properties for 3-azidohexane are estimated or based on its isomer, 1-azidohexane, due to a lack of specific experimental data in the searched literature.

Table 2: Expected Spectroscopic Data for 3-Azidohexane

| Spectroscopy | Characteristic Peak/Signal |

| FT-IR | Strong, sharp absorption band at ~2100 cm⁻¹ (asymmetric N=N=N stretch). This is the most prominent and diagnostic peak for the azide functional group.[1] |

| ¹H-NMR | The proton on the carbon bearing the azide group (H-3) is expected to appear as a multiplet in the range of δ 3.0-3.5 ppm. Other signals will correspond to the aliphatic chain protons. |

| ¹³C-NMR | The carbon atom directly attached to the azide group (C-3) is expected to have a chemical shift in the range of δ 50-60 ppm. For comparison, the C-N carbon in azidocyclohexane appears at δ 51.57 ppm.[1] The remaining alkyl carbons will appear at higher fields (lower δ values). |

| Mass Spec | The molecular ion peak (M⁺) would be observed at m/z = 127. A prominent peak at m/z = 99 corresponding to the loss of nitrogen gas ([M-N₂]⁺) is also characteristic of organic azides. |

Experimental Protocol

This protocol is a representative method based on established procedures for SN2 reactions with sodium azide.[10]

Materials and Equipment:

-

This compound (1.0 eq)

-

Sodium azide (NaN₃) (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether (or other suitable extraction solvent)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask equipped with a magnetic stir bar and reflux condenser

-

Heating mantle or oil bath with temperature control

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry round-bottom flask under a nitrogen or argon atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF (approximately 0.5 M concentration).

-

Addition of Azide: To the stirred solution, carefully add sodium azide (2.0 eq). Caution: Sodium azide is highly toxic and explosive. Handle with appropriate personal protective equipment (PPE) in a fume hood.[10][11]

-

Reaction: Heat the reaction mixture to 60 °C using an oil bath.[10] Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 12-24 hours).

-

Workup - Quenching: After completion, cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker containing an equal volume of cold water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x volume of DMF).

-

Washing: Combine the organic layers and wash sequentially with water (2x), saturated NaHCO₃ solution (1x), and brine (1x). This removes residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator. Caution: Do not heat the crude azide product to high temperatures during solvent removal.[4]

-

Purification: The crude 3-azidohexane can be purified by vacuum distillation. Extreme Caution: Organic azides can be explosive, especially upon heating or shock.[3] Purification should be conducted behind a blast shield.

Table 3: Representative Reaction Parameters

| Parameter | Value / Condition |

| Reactant | This compound |

| Reagent | Sodium Azide (NaN₃) |

| Stoichiometry | 1.0 eq this compound : 2.0 eq NaN₃ |

| Solvent | Anhydrous DMF |

| Concentration | ~0.5 M |

| Temperature | 60 °C |

| Reaction Time | 12 - 24 hours (monitor by TLC/GC) |

| Workup | Aqueous quench, extraction with diethyl ether |

| Purification | Vacuum Distillation (with extreme caution) |

| Expected Yield | Moderate to High (>70%) |

Safety Precautions

-

Sodium Azide (NaN₃): Highly toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[11] It is also explosive when heated or subjected to shock. Avoid contact with acids, which generates highly toxic and explosive hydrazoic acid (HN₃).[11] Do not use halogenated solvents like dichloromethane, as they can form extremely explosive diazidomethane.[4][11]

-

Organic Azides: Low molecular weight organic azides are potentially explosive and should be handled with extreme care.[3] Avoid heating to high temperatures, friction, or shock. All procedures, especially purification by distillation, should be performed behind a blast shield in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

Diagrams and Workflows

Reaction Mechanism

The reaction proceeds via a classic SN2 mechanism. The azide anion acts as a nucleophile, attacking the electrophilic carbon atom bonded to the iodine from the side opposite to the leaving group. This "backside attack" leads to a concerted bond-forming and bond-breaking process through a pentacoordinate transition state, resulting in inversion of configuration at the carbon center.

Caption: SN2 mechanism for the synthesis of 3-azidohexane.

Experimental Workflow

The overall experimental process from reaction to purification is outlined in the following workflow diagram.

Caption: General experimental workflow for 3-azidohexane synthesis.

References

- 1. rsc.org [rsc.org]

- 2. Azides in the Synthesis of Various Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy 1-Azidohexane | 6926-45-0 [smolecule.com]

- 4. An unprecedentedly simple method of synthesis of aryl azides and 3-hydroxytriazenes - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. This compound | C6H13I | CID 33018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Hexyl azide | C6H13N3 | CID 23356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. database INFRARED SPECTROSCOPY INDEX spectra analysis interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 11. fiveable.me [fiveable.me]

Application Notes and Protocols for Williamson Ether Synthesis: Synthesis of 3-Alkoxyhexanes from 3-Iodohexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Williamson ether synthesis is a robust and widely utilized method in organic chemistry for the preparation of both symmetrical and unsymmetrical ethers. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, wherein an alkoxide ion acts as a nucleophile, attacking an electrophilic carbon of an organohalide or sulfonate ester to form an ether linkage.[1][2][3]

This document provides detailed application notes and a generalized protocol for the synthesis of 3-alkoxyhexanes using 3-iodohexane as the alkylating agent. A key challenge in this specific synthesis is the use of a secondary alkyl halide. Secondary halides are susceptible to a competing E2 elimination pathway, especially in the presence of a strong base like an alkoxide, which can lead to the formation of alkene byproducts and reduce the yield of the desired ether product.[4][5][6][7] Therefore, careful selection of the alkoxide and optimization of reaction conditions are critical to favor the SN2 pathway over E2 elimination.[8]

Reaction Scheme

The reaction of this compound with an alkoxide (RO⁻) can lead to two primary products: the desired 3-alkoxyhexane via the SN2 pathway and a mixture of hexene isomers (primarily hex-2-ene and hex-3-ene) via the competing E2 pathway.

Figure 1: Competing SN2 and E2 pathways in the reaction of this compound with an alkoxide.

Application Notes: Optimizing for SN2 Substitution

To maximize the yield of the ether product and minimize the formation of elimination byproducts, the following factors should be carefully considered:

-

Choice of Alkoxide (Nucleophile): The structure of the alkoxide base is paramount.

-

Favored: Use sterically unhindered, primary alkoxides (e.g., sodium methoxide, sodium ethoxide). These are strong nucleophiles but are less sterically demanding, favoring the SN2 backside attack.[2]

-

Disfavored: Avoid bulky, sterically hindered bases like potassium tert-butoxide. These bases find it difficult to act as nucleophiles and will preferentially act as bases, abstracting a proton and leading to the E2 product as the major outcome.[2][9]

-

-

Reaction Conditions:

-

Temperature: Lower reaction temperatures generally favor the SN2 reaction over the E2 reaction. Elimination reactions have a higher activation energy and are more favored at elevated temperatures.[8] Typical temperatures range from 50 to 100 °C, but optimization may be required.[10]

-

Solvent: The use of polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile is highly recommended.[11][12][13] These solvents effectively solvate the counter-ion (e.g., Na⁺) of the alkoxide, leaving the oxygen anion more "naked" and nucleophilic, thereby increasing the rate of the SN2 reaction.[10] Protic solvents (e.g., ethanol) can solvate the nucleophile itself, reducing its reactivity.[10]

-

-

Leaving Group: Iodine is an excellent leaving group, which facilitates a high reaction rate for both SN2 and E2 pathways.

-

Phase-Transfer Catalysis: To enhance the solubility and reactivity of the alkoxide nucleophile, a phase-transfer catalyst (e.g., tetrabutylammonium bromide or 18-crown-6) can be employed.[1] This is particularly useful in biphasic systems, as it helps transport the alkoxide from the solid or aqueous phase into the organic phase where the alkyl halide is dissolved.[1]

Data Presentation: Expected Product Distribution

The following table summarizes the expected outcomes based on the choice of alkoxide and reaction conditions, highlighting the competition between the SN2 and E2 pathways. Yields are illustrative estimates and will require experimental optimization.

| Alkyl Halide | Alkoxide | Base Steric Hindrance | Temperature | Expected Major Product | Expected Minor Product(s) | Estimated SN2 Yield |

| This compound | Sodium Ethoxide (NaOEt) | Low | Low (~50°C) | 3-Ethoxyhexane (SN2) | Hexenes (E2) | 40-60% |

| This compound | Sodium Ethoxide (NaOEt) | Low | High (~100°C) | Hexenes (E2) | 3-Ethoxyhexane (SN2) | 20-40% |

| This compound | Potassium tert-Butoxide (KOtBu) | High | Low (~50°C) | Hexenes (E2) | 3-(tert-Butoxy)hexane (SN2) | <10% |

| This compound | Sodium Phenoxide (NaOPh) | Moderate | Low (~50°C) | 3-Phenoxyhexane (SN2) | Hexenes (E2) | 30-50% |

Generalized Experimental Protocol

This protocol describes a general procedure for the synthesis of 3-ethoxyhexane from this compound and ethanol. It should be adapted and optimized for specific alkoxides and scales.

Materials and Equipment:

-

Round-bottom flask with a reflux condenser and magnetic stirrer

-

Inert atmosphere setup (Nitrogen or Argon)

-

Addition funnel

-

Heating mantle with temperature control

-

Anhydrous solvent (e.g., DMF or THF)

-

Sodium hydride (NaH), 60% dispersion in mineral oil, or Sodium metal (Na)

-

Anhydrous ethanol (EtOH)

-

This compound

-

Separatory funnel

-

Standard glassware for workup and purification

-

Rotary evaporator

-

Distillation or column chromatography setup

Procedure:

-